(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including resolution of the racemic mixture to obtain the desired enantiomer .
Reaction Conditions:
Chemical Reactions Analysis
Reactivity: ®-7-Methoxy-2-aminotetraline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed information on specific reagents and conditions would require a more in-depth study.
Major Products: The products formed from these reactions depend on the specific reaction pathway and functional groups involved.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may serve as a tool compound for investigating dopamine receptor function.
Medicine: Its potential therapeutic applications are still being explored.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
Dopamine Receptor Agonism: As a dopamine receptor agonist, ®-7-Methoxy-2-aminotetraline hydrochloride likely interacts with dopamine receptors in the central nervous system.
Molecular Targets and Pathways: Further research is needed to elucidate the specific molecular targets and signaling pathways involved.
Comparison with Similar Compounds
Uniqueness: ®-7-Methoxy-2-aminotetraline hydrochloride’s unique features lie in its stereochemistry and methoxy substitution.
Similar Compounds: Other related compounds include 7-Methoxy-1,2,3,4-tetrahydro-2-naphthalenamine and ®-7-MeO-DPAT
Properties
IUPAC Name |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXUCCIODNPGO-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](C2)N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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